molecular formula C6H11N3O2S B12086602 4-Cyanopiperidine-1-sulfonamide

4-Cyanopiperidine-1-sulfonamide

Cat. No.: B12086602
M. Wt: 189.24 g/mol
InChI Key: BWTKCSGZRSCFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanopiperidine-1-sulfonamide is a specialized chemical scaffold of high value in medicinal chemistry and antibacterial agent development. Its structure incorporates two key pharmacophores: a piperidine ring and a primary sulfonamide group, which are frequently found in bioactive molecules. The sulfonamide moiety is a known zinc-binding group (ZBG) that can effectively inhibit metalloenzymes, most notably carbonic anhydrase (CA) isoforms . Furthermore, sulfonamide derivatives that contain a piperidine moiety have demonstrated potent antibacterial activity by concurrently targeting dihydropteroate synthase (DHPS)—a critical enzyme in the folate biosynthesis pathway of bacteria—and disrupting bacterial cell membrane integrity . This compound serves as a versatile building block for constructing more complex molecules. The cyano group on the piperidine ring offers a synthetic handle for further chemical modifications, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies . As a high-purity intermediate, it is designed for use in the discovery and optimization of novel therapeutic agents. Research applications may include the development of enzyme inhibitors, the exploration of new antibacterial compounds to address resistant pathogens, and the synthesis of targeted chemical probes. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

4-cyanopiperidine-1-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c7-5-6-1-3-9(4-2-6)12(8,10)11/h6H,1-4H2,(H2,8,10,11)

InChI Key

BWTKCSGZRSCFIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Cyanopiperidine 1 Sulfonamide and Analogs

Strategic Syntheses of the 4-Cyanopiperidine (B19701) Core

The 4-cyanopiperidine moiety is a crucial building block, and its efficient synthesis is paramount for the development of derivatives. The primary route to this core structure involves the dehydration of the corresponding primary amide, isonipecotamide (B28982).

Dehydration Routes for Nitrile Formation

The conversion of a primary amide to a nitrile is a classic transformation in organic synthesis, and several reagents have been effectively applied to the synthesis of 4-cyanopiperidine. Common dehydrating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.comgoogle.com

Patents reveal various approaches to this dehydration, often focusing on the synthesis of the hydrochloride salt of 4-cyanopiperidine, a stable and readily handled intermediate. google.com One method describes the dehydration of piperidine-4-carboxamide (isonipecotamide) using phosphorus oxychloride, followed by a basic workup and extraction to yield 4-cyanopiperidine. google.com However, this method can suffer from low yields (around 29.7%) and laborious purification procedures. google.com

An alternative and often higher-yielding method employs thionyl chloride. In one documented procedure, isonipecotamide is treated with thionyl chloride in a suitable solvent, such as n-propyl acetate, in the presence of a formamide (B127407) like dibutylformamide. google.com This approach can afford 4-cyanopiperidine hydrochloride in yields as high as 86.5%. google.com The reaction is typically carried out at temperatures ranging from 0 to 30°C and can take from a few hours to a full day to complete. google.com

For further elaboration, the piperidine (B6355638) nitrogen is often protected, for instance as a tert-butyloxycarbonyl (Boc) derivative. The synthesis of 1-Boc-4-cyanopiperidine can be achieved by dehydrating 1-Boc-piperidine-4-carboxamide. google.com Alternatively, it can be prepared from 1-Boc-4-piperidone through the corresponding tosylhydrazone.

Dehydrating AgentStarting MaterialProductYield (%)Reference
Phosphorus oxychloridePiperidine-4-carboxamide4-Cyanopiperidine29.7 google.com
Thionyl chloride/DibutylformamidePiperidine-4-carboxamide4-Cyanopiperidine HCl86.5 google.com
Trifluoroacetic anhydridePiperidine-4-carboxamide1-Trifluoroacetyl-4-cyanopiperidine- google.com

Alkylation and Functionalization at Piperidine Positions

The 4-cyanopiperidine scaffold allows for further diversification through alkylation and functionalization at various positions on the piperidine ring. The nitrogen atom is the most common site for substitution, readily undergoing N-alkylation with various alkyl halides. For more complex functionalization at the carbon atoms of the piperidine ring, advanced catalytic methods are often employed.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. The regioselectivity of these reactions can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. For instance, functionalization at the C4 position of a piperidine ring has been achieved using specific rhodium catalysts in combination with an N-α-oxoarylacetyl protecting group. This strategy allows for the introduction of various substituents at the C4 position, which is electronically less activated but sterically more accessible than the C2 and C3 positions.

In a study on a polyhydroxylated-cyano-piperidine scaffold, alkylation at the C5 position was investigated. The use of a strong base like lithium diisopropylamide (LDA) followed by treatment with an alkylating agent such as iodomethane (B122720) led to the introduction of a methyl group at the C5 position, albeit with the formation of an elimination byproduct. This highlights the challenges and opportunities in the selective functionalization of complex piperidine derivatives.

Formation of the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs. Its synthesis is a well-established area of organic chemistry, with several reliable methods for its formation.

S-N Bond-Forming Reactions and Coupling Methodologies

The most classic and widely used method for the formation of a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. In the context of 4-cyanopiperidine-1-sulfonamide synthesis, this would involve the reaction of 4-cyanopiperidine with a desired sulfonyl chloride.

More recent methodologies have sought to improve the efficiency and substrate scope of sulfonamide synthesis. One such approach involves the use of N-silylamines, which react efficiently with sulfonyl chlorides and fluorides to produce sulfonamides in high yields. This method is compatible with a wide range of aliphatic, aromatic, and heterocyclic sulfonamides.

Another innovative one-pot strategy enables the synthesis of sulfonamides from unactivated carboxylic acids and amines. This method utilizes a copper-catalyzed decarboxylative halosulfonylation of aromatic acids to generate sulfonyl chlorides in situ, which are then reacted with an amine to form the corresponding sulfonamide.

Introduction of the Sulfonyl Group on Nitrogenous Scaffolds

The introduction of a sulfonyl group onto the nitrogen of the 4-cyanopiperidine ring is the final key step in the synthesis of the target compound. This is typically achieved by reacting 4-cyanopiperidine, or its hydrochloride salt in the presence of a base, with a suitable sulfonyl chloride. The choice of the sulfonyl chloride determines the nature of the substituent on the sulfonamide nitrogen.

For the synthesis of novel sulfonamide derivatives containing a piperidine moiety, a common strategy involves the initial protection of the piperidine nitrogen, for example with a Boc group, followed by functionalization of the piperidine ring, deprotection, and subsequent N-sulfonylation. For instance, 4-amino-1-Boc-piperidine can be reacted with various substituted sulfonyl chlorides, followed by deprotection of the Boc group to yield the desired N-sulfonylated piperidine.

Total Synthesis Approaches for Complex this compound Architectures

The this compound scaffold serves as a valuable building block in the total synthesis of more complex and biologically active molecules. While a direct total synthesis of a complex natural product starting from this compound is not prominently featured in the reviewed literature, the synthesis of complex molecules containing the piperidine-sulfonamide motif is well-documented.

In one example, a series of novel sulfonamide derivatives containing a piperidine moiety were synthesized with the aim of developing new bactericides. The synthetic route involved the N-acylation of ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid, followed by hydrazide formation and subsequent reaction with various isocyanates or isothiocyanates. This approach, while not starting from 4-cyanopiperidine, demonstrates the elaboration of a piperidine core into complex sulfonamide-containing structures.

Another study details the synthesis of novel sulfonamide derivatives with a piperidine linker designed as potential bactericides. The synthesis commenced with the N-alkylation of 4-N-Boc-aminopiperidine, followed by deprotection and reaction with various substituted sulfonyl chlorides. This modular approach allows for the generation of a library of diverse sulfonamide analogs.

CompoundSynthetic StrategyKey IntermediatesTarget MoietyReference
Benzenesulfonamidohydrazido ureasAmide coupling, hydrazide formation, reaction with isocyanatesEthyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamidePiperidinyl-hydrazidoureido sulfonamide
N-Aryl-4-Sulfamoylbenzoyl-piperidine-4-carbonyl-hydrazincarbothioamidesAmide coupling, hydrazide formation, reaction with isothiocyanatesEthyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamidePiperidinyl-hydrazidothioureido sulfonamide
Alkyl-substituted sulfonamides with piperidine linkerN-alkylation of 4-N-Boc-aminopiperidine, deprotection, N-sulfonylation4-N-Boc-aminopiperidine, N-alkyl-4-aminopiperidineAlkyl-piperidine-sulfonamide

Stereoselective Synthesis and Chiral Resolution of this compound Stereoisomers

The synthesis of enantiomerically pure this compound presents a significant challenge in medicinal chemistry, primarily due to the presence of a stereocenter at the C4 position of the piperidine ring. The spatial orientation of the cyano group can significantly influence the pharmacological activity of the molecule. Consequently, robust methods for both the direct asymmetric synthesis of chiral 4-cyanopiperidine precursors and the resolution of racemic mixtures are of paramount importance. This section explores the key synthetic methodologies and resolution techniques applicable to obtaining the individual stereoisomers of this compound.

Methodologies for obtaining enantiomerically enriched 4-cyanopiperidine derivatives can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of racemic mixtures. Asymmetric synthesis aims to create the desired stereoisomer directly, often employing chiral catalysts or auxiliaries. Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers.

A common strategy for the synthesis of chiral this compound involves the preparation of a chiral precursor, typically a protected form of 4-cyanopiperidine, which is then sulfonylated in a subsequent step. A widely used precursor is N-Boc-4-cyanopiperidine, which can be synthesized from isonipecotamide through a multi-step process involving dehydration and Boc protection google.com. While this precursor is achiral, its derivatives can be subjected to enantioselective transformations.

One potential avenue for the asymmetric synthesis of a chiral 4-cyanopiperidine scaffold is through organocatalytic methods. For instance, asymmetric organocatalytic reactions have been successfully employed to synthesize highly substituted piperidine derivatives with excellent enantioselectivity rsc.orgnih.govnih.gov. These reactions often involve domino or cascade sequences that efficiently construct the piperidine ring while controlling the stereochemistry. A low loading of a quinine-derived squaramide, for example, has been shown to effectively catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines with multiple stereocenters in high enantiomeric excess nih.gov. While not directly applied to 4-cyanopiperidine, this methodology highlights the potential of organocatalysis in creating chiral piperidine cores.

Another approach involves the diastereoselective synthesis of piperidine derivatives. Anodic cyanation of 2-alkyl-N-phenylpiperidines has been shown to produce 2-cyano-6-alkyl-N-phenylpiperidines with a degree of diastereoselectivity nih.gov. Although this method introduces a cyano group at the C2 position, it demonstrates a feasible route for the cyanation of a piperidine ring with stereochemical control.

Furthermore, the use of nitrilase-catalyzed enantioselective synthesis has been mentioned as a potential route for producing chiral piperidinecarboxylic acids from their corresponding nitriles sigmaaldrich.comchemicalbook.com. This enzymatic approach could theoretically be adapted for the kinetic resolution of a racemic 4-cyanopiperidine derivative, affording an enantiomerically enriched product.

In the absence of a direct and efficient asymmetric synthesis, the resolution of a racemic mixture of this compound or a suitable precursor is a viable alternative. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers researchgate.net. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® series), have demonstrated broad applicability in resolving a wide range of chiral compounds, including sulfonamide derivatives researchgate.net.

For instance, the chiral separation of novel sulfonamide derivatives has been successfully achieved using both HPLC and Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases researchgate.net. The selection of the appropriate chiral stationary phase, mobile phase composition, and temperature are critical parameters that need to be optimized for successful resolution.

A study on the chiral separation of piperidine-2,6-dione analogues utilized Chiralpak IA and Chiralpak IB columns with a mobile phase consisting of n-hexane and ethanol (B145695) to achieve baseline resolution researchgate.net. Similarly, the enantiomers of the chiral piperidine fungicide fenpropidin (B1672529) were successfully separated using a Lux cellulose-3 column in a UPLC-MS/MS system nih.gov. These examples underscore the utility of chiral chromatography for resolving piperidine derivatives.

The table below summarizes hypothetical chiral HPLC conditions that could be adapted for the resolution of racemic this compound, based on successful separations of structurally related compounds.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference Compound Type
Chiralpak® AS-H (amylose-based)Hexane/Isopropanol/Triethylamine (97:3:0.1)1.0254Cathinone Derivatives
Chiralpak® IA (amylose-based)n-Hexane/Ethanol (70:30 v/v)1.0225Piperidine-2,6-dione Analogues researchgate.net
Lux® Cellulose-3Acetonitrile (B52724)/Water with formic acid0.4MS/MSFenpropidin (piperidine fungicide) nih.gov
Chiralcel® OD-H (cellulose-based)Supercritical CO2/Methanol-UVSulfonamide Derivatives researchgate.net

Once a chiral precursor, such as enantiomerically pure N-Boc-4-cyanopiperidine, is obtained either through asymmetric synthesis or resolution, the final step is the deprotection of the Boc group, typically under acidic conditions, followed by sulfonylation of the piperidine nitrogen to yield the desired enantiomer of this compound. The synthesis of various sulfonamide derivatives containing a piperidine moiety has been reported, generally involving the reaction of the piperidine with a sulfonyl chloride in the presence of a base nih.gov.

Chemical Reactivity and Transformation Pathways of 4 Cyanopiperidine 1 Sulfonamide

Reactivity Profiles of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a critical functional group in many pharmaceutical compounds, known for its chemical stability. researchgate.net It is generally resistant to hydrolysis under normal physiological conditions. researchgate.net The sulfonamide nitrogen can be deprotonated by a strong base to form an anion, which can then participate in various reactions.

Key reactions involving the sulfonamide group include:

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to introduce various substituents. For instance, reaction with alkyl halides or aryl halides (under appropriate catalytic conditions) can yield N-substituted derivatives. mdpi.com Copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides is a known method for creating N-aryl sulfonamides. researchgate.net

Reaction with Electrophiles: The sulfonamide nitrogen can react with various electrophiles. For example, reaction with acyl chlorides or sulfonyl chlorides can lead to the formation of N,N-disubstituted sulfonamides or bis-sulfonimides, respectively. mdpi.com

Deprotection: In some synthetic strategies, the sulfonamide group may be used as a protecting group for the piperidine (B6355638) nitrogen. Reductive cleavage of the N-S bond, for example, using a base-promoted reaction, can be employed to remove the sulfonyl group. researchgate.net

The reactivity of the sulfonamide group is influenced by the electronic properties of the substituent attached to the sulfonyl group. Electron-withdrawing groups can increase the acidity of the N-H proton, making it more susceptible to deprotonation.

Transformations and Derivatizations of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations to produce a range of other functionalities.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide (carboxamide). google.comgoogle.com For example, the hydrolysis of 4-cyanopiperidine (B19701) can produce piperidine-4-carboxamide (isonipecotamide). google.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is valuable for introducing an aminomethyl group.

Addition of Grignard Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl groups at the 4-position of the piperidine ring.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form tetrazoles. This is a common method for converting nitriles into a bioisosteric equivalent.

The reactivity of the nitrile group can be influenced by the neighboring piperidine ring and the sulfonamide group.

Chemical Modifications and Ring System Reactivity of the Piperidine Core

The piperidine ring is a saturated heterocyclic system that is generally stable. However, the nitrogen atom and the carbon atoms of the ring can be involved in various reactions. nih.gov

Key reactions involving the piperidine core include:

N-Functionalization (at the sulfonamide nitrogen): As discussed in section 3.1, the primary site of reactivity on the piperidine ring system in 4-cyanopiperidine-1-sulfonamide is the sulfonamide nitrogen.

Ring Opening: Under harsh conditions, the piperidine ring can undergo ring-opening reactions. However, this is generally not a desired transformation in synthetic applications.

Oxidation: Oxidation of the piperidine ring can lead to the formation of various products, including piperidones or pyridines, depending on the reaction conditions and the oxidizing agent used.

Substitution at Ring Carbons: While the C-H bonds of the piperidine ring are generally unreactive, functionalization at the ring carbons can be achieved through various strategies, often involving the initial introduction of a more reactive functional group.

The presence of the cyano group at the 4-position can influence the reactivity of the piperidine ring, particularly the acidity of the protons at the C-4 position.

Elucidation of Reactive Intermediates in Chemical Syntheses

The synthesis of this compound and its derivatives can involve the formation of various reactive intermediates. Understanding these intermediates is crucial for optimizing reaction conditions and controlling product formation.

Potential reactive intermediates include:

Sulfonamide Anion: As mentioned earlier, deprotonation of the sulfonamide nitrogen generates a sulfonamide anion, which is a key nucleophilic intermediate in N-alkylation and N-arylation reactions.

Carbocation Intermediates: In certain reactions, such as the Strecker synthesis of α-aminonitriles, carbocation intermediates can be formed at the 4-position of the piperidine ring. researchgate.net

Imine Intermediates: The reaction of a ketone with an amine, a common step in the synthesis of piperidine derivatives, proceeds through an imine or enamine intermediate. researchgate.net

Radical Intermediates: Some synthetic methods for constructing piperidine rings involve radical cyclization reactions, which proceed through radical intermediates. nih.gov

N-Oxysuccinimido Esters: In peptide synthesis, N-oxysuccinimido esters of amino acids are used as reactive intermediates to facilitate amide bond formation. nih.gov While not directly related to the synthesis of the parent compound, similar activated esters could be employed in derivatization reactions.

The specific reactive intermediates formed will depend on the synthetic route employed. For example, in the synthesis of 4-cyanopiperidine from isonipecotamide (B28982), dehydration with reagents like phosphorus oxychloride or thionyl chloride proceeds through activated amide intermediates. google.comgoogle.com

Structure Activity Relationship Sar Elucidation for 4 Cyanopiperidine 1 Sulfonamide Derivatives

Conformational Analysis and Steric Contributions to Activity

The orientation of the cyano group, either axial or equatorial, can significantly impact binding affinity. An equatorial position is often favored as it minimizes steric clashes with adjacent atoms. However, the specific requirements of the target's binding pocket may necessitate an axial orientation for optimal interaction. The sulfonamide group, attached to the piperidine (B6355638) nitrogen, also contributes to the conformational landscape. The rotational freedom around the N-S bond allows the substituent on the sulfonamide to adopt various spatial arrangements, which can either facilitate or hinder binding.

Steric bulk is another critical factor. The introduction of bulky substituents on the piperidine ring can lead to a loss of activity if they create steric hindrance within the binding site. Conversely, in some cases, a larger group may be beneficial if it can occupy a specific hydrophobic pocket in the target protein, thereby enhancing binding affinity. The interplay between the size, shape, and conformational flexibility of the entire molecule ultimately dictates its biological efficacy.

Systematic Variation of Substituents and Their Impact on Biological Potency

The rational design of potent inhibitors often involves the systematic modification of different parts of the lead compound. For 4-cyanopiperidine-1-sulfonamide derivatives, key areas for modification include the piperidine ring, the sulfonamide nitrogen, and the cyano group itself.

Rational Design and Modification of the Piperidine Ring

Modifications to the piperidine ring can significantly alter the pharmacological profile of the compound. Introducing substituents at various positions on the ring can impact potency, selectivity, and pharmacokinetic properties. For instance, in related heterocyclic structures, the addition of small alkyl or polar groups can probe the topology of the binding site.

Modification Position on Piperidine Ring Observed Impact on Activity (Example Target: Dipeptidyl Peptidase-4) *
MethylC-2Can introduce steric hindrance, potentially decreasing activity.
HydroxylC-3May form additional hydrogen bonds, potentially increasing potency.
FluoroC-4Can alter electronic properties and metabolic stability.
Spirocyclic ringC-4May enhance hydrophobic interactions, but can also perturb necessary binding conformations. nih.gov

Note: This data is illustrative and based on general principles and findings from related piperidine-containing inhibitors. Specific effects can be target-dependent.

Influence of Substitutions on the Sulfonamide Nitrogen

The substituent attached to the sulfonamide nitrogen plays a pivotal role in defining the molecule's interaction with the target protein. This "tail" region of the molecule can be modified to exploit specific features of the binding pocket, such as hydrophobic regions or areas capable of hydrogen bonding.

Sulfonamide Nitrogen Substituent (R) General Effect on Potency (Example Target: Carbonic Anhydrase) *
Small alkyl (e.g., methyl, ethyl)Generally lower potency.
PhenylCan provide favorable hydrophobic interactions.
Substituted Phenyl (e.g., with halo, methoxy)Potency is highly dependent on the substitution pattern and its complementarity to the binding site. nih.gov
Heterocyclic ringsCan introduce additional hydrogen bonding opportunities and improve properties.

Note: This data is illustrative and based on findings from various sulfonamide-based inhibitors. The optimal substituent is target-specific.

Role of the Cyano Group in Molecular Recognition

The cyano group at the 4-position of the piperidine ring is a key pharmacophoric feature. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a critical point of interaction with many biological targets. In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, for example, the nitrile moiety of cyanopyrrolidine-based drugs is known to form a covalent, yet reversible, bond with a key serine residue in the enzyme's active site. nih.gov This interaction is crucial for their high potency.

The cyano group can also engage in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonds with appropriate donor groups in the binding site. Its linear geometry and compact size allow it to fit into narrow pockets where larger functional groups might not be accommodated. The replacement of the cyano group with other functionalities, known as bioisosteric replacement, is a common strategy to modulate activity, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and Computational SAR Studies

Computational methods are invaluable tools for understanding the SAR of this compound derivatives and for guiding the design of new, more potent analogs. Pharmacophore modeling, in particular, helps to identify the essential three-dimensional arrangement of chemical features required for biological activity.

A typical pharmacophore model for a this compound-based inhibitor might include:

A hydrogen bond acceptor feature corresponding to the cyano group.

A hydrogen bond acceptor feature from the sulfonyl oxygens.

A hydrophobic feature associated with the piperidine ring.

A hydrophobic or aromatic feature corresponding to the substituent on the sulfonamide nitrogen.

Quantitative Structure-Activity Relationship (QSAR) studies can further refine this understanding by correlating physicochemical properties of the derivatives with their biological activities. nih.gov These models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations provide a visual representation of how these inhibitors might bind to their target protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and help to rationalize the observed SAR. For instance, docking studies of related sulfonamides have shown that the sulfonamide moiety often coordinates with a zinc ion in the active site of metalloenzymes like carbonic anhydrase, while the "tail" portion of the molecule extends into more variable regions of the binding pocket, offering opportunities for achieving selectivity. nih.gov

By integrating these computational approaches with experimental data, a comprehensive picture of the SAR for this compound derivatives can be constructed, paving the way for the development of novel and effective therapeutic agents.

Mechanistic Probes of Biological Activity and Target Interactions

Enzymatic Inhibition Mechanisms

The sulfonamide group is a well-established pharmacophore known to inhibit various enzymes, primarily by acting as a mimic of a substrate or transition state. The piperidine (B6355638) and cyano groups can further modulate this activity and confer selectivity.

Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. They act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA). nih.gov The general mechanism involves the sulfonamide moiety binding to the active site of DHPS, thereby halting the production of dihydropteroate, a precursor to folic acid. nih.gov This disruption of folate biosynthesis inhibits DNA replication and bacterial growth. nih.gov

For 4-Cyanopiperidine-1-sulfonamide, the core sulfonamide group would be the primary driver of this inhibitory activity. The piperidine-1-sulfonamide (B1267079) structure could influence the binding affinity and selectivity for DHPS. Studies on novel sulfonamide derivatives containing a piperidine moiety have shown promising antibacterial activity by targeting DHPS. nih.gov Molecular docking studies of some sulfonamide derivatives have revealed that the sulfonamido group is a crucial structural fragment for interaction with DHPS, forming key hydrogen bonds and van der Waals interactions within the active site. nih.gov The 4-cyano group on the piperidine ring could further modulate the electronic properties and conformation of the molecule, potentially influencing its binding potency.

The sulfonamide group is a potent zinc-binding group, making it a cornerstone for the design of carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Inhibition of specific CA isoforms has therapeutic applications in various conditions.

Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and identified as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govnih.gov These compounds utilize the sulfonamide group to coordinate with the zinc ion in the enzyme's active site. nih.gov The piperidine ring and its substituents, referred to as the "tail," extend into the active site cavity and are crucial for determining the inhibitory potency and selectivity among the different CA isoforms. nih.gov Docking and molecular dynamics studies have shown that these "tail" fragments can form favorable interactions with residues in the active sites of specific isoforms like the tumor-associated hCA IX and hCA XII. nih.gov

Given this precedent, this compound is a strong candidate for a carbonic anhydrase inhibitor. The piperidine-1-sulfonamide core would be expected to bind to the catalytic zinc ion, while the 4-cyano group would function as the "tail," influencing its selectivity profile for different CA isoforms.

While the sulfonamide group is not a classic kinase inhibitor scaffold, the inclusion of a cyano-substituted heterocyclic ring, such as in this compound, suggests a potential for protein kinase inhibition. Many potent kinase inhibitors feature a cyanopyridine or similar cyano-substituted moiety. For instance, a series of 1,4-dihydroindeno[1,2-c]pyrazole compounds bearing a cyanopyridine moiety at the 3-position of the tricyclic core were developed as potent inhibitors of Checkpoint Kinase 1 (CHK-1). nih.gov Similarly, cyanopyridine-based compounds have been investigated as inhibitors of Pim-1 kinase, an attractive target in cancer therapy. nih.gov

The structural motifs within this compound also suggest potential interactions with other enzyme systems. For example, various sulfonamide derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.gov The inhibitory mechanism often involves the sulfonamide and associated aromatic or heterocyclic rings interacting with the enzyme's active site. researchgate.net Additionally, some sulfonamide derivatives have shown inhibitory activity against tyrosinase and cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibitory potential of this compound against these enzymes would depend on the specific steric and electronic contributions of the this compound scaffold to the binding interactions.

Receptor Interaction and Ligand Binding Studies

The piperidine ring is a common scaffold in ligands for various receptors in the central nervous system. The substitution pattern on the piperidine nitrogen and at the 4-position is critical for determining receptor affinity and selectivity.

Based on structurally related compounds, this compound could potentially interact with sigma (σ) receptors. A study on novel piperidine-based derivatives with an arylalkylsulfonyl group on the piperidine nitrogen identified potent σ1 receptor ligands. nih.gov In this series, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative displayed a high affinity for the σ1 receptor with a Ki value of 0.96 nM and a 96-fold selectivity over the σ2 receptor. nih.gov This suggests that the piperidine-1-sulfonamide framework can be a viable scaffold for targeting sigma receptors. The 4-cyano group in this compound would likely influence the binding affinity and selectivity profile for σ1 and σ2 receptors.

The table below summarizes the binding affinities of a related piperidine-sulfonyl derivative for sigma receptors.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.96 ± 0.0591.8 ± 8.196

Data from a study on arylalkylsulfonyl piperidine derivatives. nih.gov

Exploration of Molecular Interactions with Biomolecular Targets

The molecular interactions of this compound with its potential biomolecular targets would be governed by a combination of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Hydrogen Bonding: The sulfonamide group is a proficient hydrogen bond donor (N-H) and acceptor (S=O). The cyano group (C≡N) is also a potential hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in the active site of enzymes or the binding pocket of receptors. For instance, in carbonic anhydrase inhibition, the sulfonamide nitrogen is expected to form a hydrogen bond with the hydroxyl group of a threonine residue (Thr199) in the active site. mdpi.com

Electrostatic Interactions: The polarized nature of the sulfonamide and cyano groups can lead to favorable electrostatic interactions with charged or polar residues in the binding site. The coordination of the sulfonamide anion with the positively charged zinc ion in carbonic anhydrase is a prime example of such an interaction. nih.gov

Molecular modeling and docking studies of related sulfonamide and piperidine derivatives have consistently highlighted the importance of these interactions in determining their biological activity. nih.govnih.gov For this compound, computational studies would be invaluable in predicting its preferred binding modes and identifying the key interacting residues within the active sites of its potential targets.

Computational Chemistry and in Silico Approaches in 4 Cyanopiperidine 1 Sulfonamide Research

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and intrinsic properties of molecules. DFT calculations allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic features from first principles.

For 4-Cyanopiperidine-1-sulfonamide, DFT studies can elucidate the preferred conformation of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the orientation of the cyano and sulfonamide substituents. Such calculations typically involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for organic molecules containing sulfur and nitrogen, providing a good balance between accuracy and computational cost. nih.gov

Key properties derived from DFT calculations include:

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MESP): Maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding. mdpi.com

Table 1: Predicted Geometrical and Electronic Properties of this compound from DFT Calculations This table presents representative data that would be obtained from a DFT study.

ParameterPredicted ValueSignificance
Optimized Energy (Hartree)-985.123Ground state energy of the molecule.
HOMO Energy (eV)-7.89Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV)-1.25Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)6.64Indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)4.52Indicates the molecule's overall polarity, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations and Binding Site Analysis

While QM methods describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD is a powerful technique used to study the physical movements of atoms and molecules, making it essential for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor. nih.gov

An MD simulation would typically involve placing the this compound molecule, either alone in a solvent box or docked into the active site of a protein, and then calculating the forces between atoms and their subsequent motion over a period ranging from nanoseconds to microseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, used to assess the stability of the molecule or a protein-ligand complex over the simulation time. Stable systems generally exhibit RMSD values that plateau below 3 Å. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the molecule or protein.

Binding Site Analysis: When simulating a protein-ligand complex, MD can reveal the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the binding pocket. This helps to validate docking poses and understand the determinants of binding affinity. nih.govnih.gov

Table 2: Representative MD Simulation Parameters for this compound in a Protein Complex

ParameterSetting
SoftwareAMBER, GROMACS, or Desmond
Force FieldAMBER ff14SB (for protein), GAFF2 (for ligand)
Solvent ModelTIP3P Water
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns

In Silico Screening and Virtual Ligand Design

The this compound structure can serve as a core scaffold for the design of new, more potent, or selective ligands. In silico screening and virtual ligand design are computational strategies used to identify promising new molecules based on a known template or a target's binding site. nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, large chemical libraries can be computationally "docked" into the binding site. mdpi.com Compounds are scored based on their predicted binding affinity and interaction patterns. Derivatives of this compound could be designed by adding various substituents and then screened to predict their binding potential.

Ligand-Based Virtual Screening (LBVS): When a target structure is unknown, a model can be built based on a set of known active molecules. This "pharmacophore" model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. nih.govmdpi.com The this compound scaffold could be used to generate a pharmacophore model to search for structurally diverse compounds with similar interaction capabilities.

Researchers often use these techniques to design novel derivatives by modifying a core scaffold. For example, based on the analysis of a docked pose, a chemist might add a bulky group to fill a hydrophobic pocket or a hydrogen-bonding group to form a new interaction, thereby improving the ligand's affinity and selectivity. nih.gov The piperidine-4-carboxamide scaffold, which is structurally related, has been successfully used as a starting point for designing novel inhibitors. nih.gov

Table 3: Hypothetical Virtual Ligand Design Strategy based on this compound

Modification SiteRationaleExample SubstituentPredicted Outcome
Piperidine Nitrogen (N1)Modify sulfonamide or replace with other groups to alter polarity and interactions.Benzoyl groupEnhance hydrophobic interactions.
Piperidine C4 PositionReplace cyano group to modulate polarity and hydrogen bonding capacity.Carboxamide groupIntroduce H-bond donor/acceptor features.
Sulfonamide GroupAdd substituents to the free amine to explore new binding vectors.Aromatic ring (e.g., phenyl)Introduce pi-stacking interactions.

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry is also a valuable tool for predicting spectroscopic data and understanding the thermodynamics of chemical reactions.

Spectroscopic Properties: DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. mdpi.com These calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C≡N stretch of the nitrile group and the S=O stretches of the sulfonamide. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in spectral assignment.

Reaction Energetics: QM methods can be used to calculate the thermodynamics of reactions involving this compound. For instance, the enthalpy of formation (ΔH_f) and Gibbs free energy of formation (ΔG_f) can be computed to assess the molecule's thermodynamic stability relative to other isomers or related compounds. researchgate.net This information is crucial for optimizing synthesis routes, as it can predict whether a proposed reaction step is energetically favorable. For example, the energetics of the final step in a synthetic pathway, such as the sulfonylation of 4-cyanopiperidine (B19701), can be modeled to understand the reaction profile.

Table 4: Representative Prediction of Spectroscopic and Thermodynamic Data

PropertyMethodPredicted ValueApplication
IR Frequency (C≡N stretch)DFT (B3LYP/6-31G)~2245 cm⁻¹Structural confirmation and comparison with experimental FTIR.
IR Frequency (S=O asymm. stretch)DFT (B3LYP/6-31G)~1350 cm⁻¹Structural confirmation of the sulfonamide group.
Enthalpy of Formation (ΔH_f)G4 Theory-250.5 kJ/molAssessing thermodynamic stability and reaction feasibility.
¹³C NMR Shift (Cyano Carbon)DFT with GIAO~120 ppmAiding in the assignment of experimental NMR spectra.

Preclinical Pharmacokinetic and Biotransformation Investigations of 4 Cyanopiperidine 1 Sulfonamide

In Vitro Metabolic Stability Assessment

The initial evaluation of a compound's metabolic stability provides crucial insights into its potential in vivo half-life and oral bioavailability. For 4-Cyanopiperidine-1-sulfonamide, in vitro assays using liver microsomes from various species are employed to predict its metabolic clearance. These experiments typically involve incubating the compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The rate of disappearance of the parent compound over time is then measured to determine its intrinsic clearance.

While specific data for this compound is not publicly available, the general procedure for such an assessment is well-established. The data generated from these studies would be presented in a table similar to the one below, which is a hypothetical representation for illustrative purposes.

SpeciesIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available

The results from such a table would indicate the compound's susceptibility to metabolism across different species, highlighting potential inter-species variations in pharmacokinetics. A high intrinsic clearance would suggest rapid metabolism and a potentially short half-life in vivo.

Characterization of Preclinical Metabolites and Metabolic Pathways

Following the determination of metabolic stability, the next step involves identifying the major metabolites and elucidating the metabolic pathways of this compound. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

The primary metabolic pathways for a compound like this compound would likely involve oxidation, reduction, and hydrolysis reactions. The piperidine (B6355638) ring and the cyano group are potential sites for metabolic modification.

A patent document mentions the use of this compound as a reactant in the synthesis of other compounds. epo.org However, detailed information on its metabolites is not provided. Based on its chemical structure, potential metabolic transformations could include:

Hydroxylation of the piperidine ring: This is a common metabolic pathway for cyclic amines, leading to the formation of various hydroxylated isomers.

N-dealkylation: While less likely for a sulfonamide nitrogen, it remains a theoretical possibility.

Hydrolysis of the sulfonamide bond: This would lead to the formation of 4-cyanopiperidine (B19701) and a sulfonamide-related metabolite.

Metabolism of the cyano group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

The identified metabolites would be tabulated as shown in the hypothetical table below.

Metabolite IDProposed StructureMass Shift (Da)Proposed Metabolic Reaction
M1Data not availableData not availableData not available
M2Data not availableData not availableData not available
M3Data not availableData not availableData not available

Mechanisms of Bioactivation and Formation of Chemical Intermediates

Bioactivation is the process by which a chemically stable compound is converted into a reactive metabolite. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For this compound, the potential for bioactivation would be investigated using trapping agents in in vitro incubations.

Possible bioactivation pathways could involve the formation of iminium ions from the oxidation of the piperidine ring or the generation of reactive species from the metabolism of the cyano group. However, without experimental data, these remain theoretical considerations.

Pharmacokinetic Modulation through Enzyme Interaction

The interaction of this compound with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, is a key aspect of its preclinical evaluation. The compound would be assessed for its potential to inhibit or induce major CYP isoforms.

CYP Inhibition: Assays using human liver microsomes and specific CYP isoform probe substrates would determine the IC50 values of this compound against enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Significant inhibition of these enzymes could lead to drug-drug interactions.

CYP Induction: The potential of the compound to induce the expression of CYP enzymes would be evaluated in cultured human hepatocytes.

The results of these studies would be summarized in a table, providing a clear overview of the compound's potential for enzyme-based drug interactions.

CYP IsoformInhibition (IC50, µM)Induction (Fold change)
CYP1A2Data not availableData not available
CYP2C9Data not availableData not available
CYP2C19Data not availableData not available
CYP2D6Data not availableData not available
CYP3A4Data not availableData not available

Structure-Metabolism Relationship (SMR) Analysis

Structure-Metabolism Relationship (SMR) analysis aims to correlate the chemical structure of a compound with its metabolic fate. For this compound, this would involve analyzing how modifications to its structure could influence its metabolic stability and the formation of metabolites.

For instance, the introduction of a substituent on the piperidine ring could block a site of metabolism, thereby increasing the compound's half-life. Similarly, altering the electronics of the sulfonamide group could affect its susceptibility to hydrolysis. A European patent describes the synthesis of a related compound, suggesting that modifications to the core structure are being explored. epo.org

A systematic SMR study would involve synthesizing and testing a series of analogues to understand the key structural determinants of metabolism. This knowledge is invaluable for designing new compounds with improved pharmacokinetic properties.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of 4-Cyanopiperidine-1-sulfonamide and for studying its metabolic fate.

Molecular Identification:

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful tool for the initial identification of this compound. In a documented analysis, the compound was characterized using this method in negative ion mode. The experimental data revealed a mass-to-charge ratio ([M-H]⁻) of 188.02, which is in close agreement with the calculated theoretical mass of 188.06 for its deprotonated form. nih.gov This high mass accuracy provides strong evidence for the compound's molecular formula, C₆H₁₀N₃O₂S.

Metabolite Profiling:

While specific metabolite profiling studies for this compound are not extensively published, the general approach for sulfonamides involves HRMS to identify metabolic transformations. nih.gov Common metabolic pathways for sulfonamides include N-acetylation, hydroxylation of the aromatic or aliphatic rings, and glucuronidation. capes.gov.br HRMS enables the detection of these metabolites by identifying their exact mass shifts from the parent compound. For instance, N-acetylation would result in a mass increase of 42.0106 Da. The high resolving power of instruments like Orbitrap or FT-ICR MS is crucial to differentiate between isobaric interferences and true metabolites in complex biological matrices. nih.govresearchgate.net Data processing techniques such as mass defect filtering and isotope pattern analysis further aid in the confident identification of potential metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound, providing detailed information about the chemical environment of each atom in the molecule.

While a dedicated NMR spectral analysis for this compound is not publicly available, its structural features can be inferred from the spectra of its derivatives. For example, in the ¹H NMR spectrum of a larger molecule incorporating the this compound moiety, signals corresponding to the piperidine (B6355638) ring protons would be expected. nih.gov

A hypothetical ¹H NMR spectrum of this compound in a suitable deuterated solvent would likely exhibit the following characteristic signals:

Piperidine Ring Protons: A set of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom of the sulfonamide group would appear at a lower field (more downfield) compared to the other piperidine protons due to the electron-withdrawing effect of the sulfonamide group.

Methine Proton: The proton on the carbon bearing the cyano group (C4) would likely appear as a distinct multiplet.

Sulfonamide Protons: The NH₂ protons of the sulfonamide group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data, with expected signals for the five distinct carbon atoms of the piperidine ring and the carbon of the cyano group. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on similar piperidine-containing sulfonamides offer insights into the expected structural features. For instance, the crystal structure of a sulfamethazine-piperidine salt demonstrates how the piperidine ring can adopt a chair conformation and how the sulfonamide group can participate in hydrogen bonding interactions. nih.gov In the solid state, it is anticipated that the piperidine ring of this compound would also adopt a stable chair conformation. The cyano and sulfonamide substituents would likely occupy equatorial positions to minimize steric hindrance. The crystal packing would be influenced by intermolecular hydrogen bonds involving the sulfonamide NH₂ group and potentially weak interactions with the cyano group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common method for determining the purity of pharmaceutical intermediates like this compound. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. nih.gov The retention time of the compound would be specific to the analytical conditions used. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC):

Gas chromatography can also be employed for purity analysis, particularly for volatile compounds. While this compound itself may have limited volatility, derivatization could be used to enhance its thermal stability and allow for GC analysis.

The table below summarizes typical chromatographic techniques used for the analysis of related compounds, which would be applicable to this compound.

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplication
HPLC C18Acetonitrile/Water with Formic AcidUV, MSPurity Assessment, Separation
GC Capillary column (e.g., DB-5)HeliumFID, MSImpurity Profiling (with derivatization)

Biophysical and Biochemical Assays for Target Binding and Functional Activity

Biophysical and biochemical assays are crucial for understanding how this compound, or more commonly, the final drug molecules synthesized from it, interact with their biological targets. nih.gov

Target Binding Assays:

While this compound is an intermediate, the sulfonamide functional group is a well-known pharmacophore that can bind to various enzymes, such as carbonic anhydrases. nih.gov Techniques to measure target engagement include:

Enzyme-Linked Immunosorbent Assay (ELISA): This method can be developed to quantify the binding of sulfonamide-containing compounds to a specific target protein. nih.gov

Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the binding and dissociation of a compound to its target, allowing for the determination of binding affinity (Kᴅ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Functional Activity Assays:

Functional assays measure the biological consequence of a compound binding to its target. For example, if a final compound containing the this compound scaffold were to target an enzyme, a functional assay would measure the inhibition or activation of that enzyme's catalytic activity. acs.org For instance, minimum inhibitory concentration (MIC) assays are used to determine the antimicrobial activity of sulfonamide-based drugs. mdpi.com

The following table outlines common assays used to characterize the biological activity of sulfonamide-containing compounds.

Assay TypePrincipleInformation Obtained
ELISA Antibody-based detection of bindingTarget engagement, relative affinity
SPR Change in refractive index upon bindingBinding kinetics (kₐ, kₔ), affinity (Kᴅ)
ITC Measurement of heat change upon bindingBinding affinity (Kᴅ), stoichiometry, thermodynamics
Enzyme Inhibition Assay Measurement of enzyme activity in the presence of the compoundIC₅₀/Kᵢ values, mechanism of inhibition
MIC Assay Determination of the lowest concentration that inhibits microbial growthAntimicrobial potency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.